molecular formula C10H11F3N2 B13487140 2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine CAS No. 2866322-75-8

2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine

Cat. No.: B13487140
CAS No.: 2866322-75-8
M. Wt: 216.20 g/mol
InChI Key: WQWMEWKAKCPKCV-UHFFFAOYSA-N
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Description

2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine (CAS 2866322-75-8) is a promising chemical scaffold with significant potential in medicinal chemistry and oncology research, particularly in the design of novel protein kinase inhibitors . Its molecular structure, featuring a pyridin-3-amine group linked to a 1-(trifluoromethyl)cyclobutyl moiety, is engineered to mimic key pharmacophore features of approved anticancer drugs . The inclusion of the trifluoromethyl group is a critical design element, as this moiety is known to enhance a compound's bioavailability, metabolic stability, and binding affinity through its strong electron-withdrawing nature and influence on lipophilicity . Research indicates this compound serves as a valuable building block for developing Type II kinase inhibitors, which function by targeting the unique inactive conformation of various cancer-related protein kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) . This mechanism is distinct from traditional ATP-competitive inhibitors and can potentially overcome drug resistance in targeted therapies . The compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2866322-75-8

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

2-[1-(trifluoromethyl)cyclobutyl]pyridin-3-amine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)9(4-2-5-9)8-7(14)3-1-6-15-8/h1,3,6H,2,4-5,14H2

InChI Key

WQWMEWKAKCPKCV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=CC=N2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Amination of Fluoropyridines

One robust method involves the conversion of fluorinated pyridine precursors to aminopyridines via hydrazine substitution followed by catalytic hydrogenation. According to a patented process (US20060047124A1), the steps are:

  • React 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate to form 2-hydrazino-3-substituted-5,6-difluoropyridine.
  • Reduce the hydrazino intermediate using hydrogen gas and a Raney nickel catalyst to yield the 2-aminopyridine derivative.

This method is advantageous for producing highly pure aminopyridines under mild conditions, avoiding harsh high-temperature and high-pressure aqueous ammonia reactions that typically yield impure products.

Alternative Amination Routes

Other literature reports mild amination strategies that avoid hazardous reagents and improve scalability, such as:

  • Using nucleophilic substitution on activated pyridine derivatives.
  • Employing hydrazine followed by reduction steps to selectively replace fluorine atoms with amino groups.

These approaches are tailored to maintain the integrity of sensitive substituents like trifluoromethyl and cyclobutyl groups.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Fluoropyridine activation Halogenation/fluorination of pyridine derivative Provides reactive site for substitution
2 Hydrazine substitution Hydrazine monohydrate, mild temperature Forms hydrazino intermediate
3 Catalytic hydrogenation H2 gas, Raney nickel catalyst Converts hydrazino to amino group
4 Nucleophilic substitution 1-(Trifluoromethyl)cyclobutyl amine, suitable solvent Attaches cyclobutyl amine at 2-position of pyridine
5 Purification Chromatography, recrystallization Isolates pure 2-[1-(trifluoromethyl)cyclobutyl]pyridin-3-amine

Analytical and Monitoring Techniques

Challenges and Considerations

  • The electron-withdrawing trifluoromethyl group affects the reactivity of the pyridine ring, requiring careful selection of reaction conditions to achieve selective substitution without side reactions.
  • The steric hindrance of the cyclobutyl moiety can limit nucleophilic attack, necessitating optimization of temperature, solvent, and catalyst choice.
  • Avoidance of harsh conditions is critical to maintain the stability of sensitive functional groups and to produce high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives of the original compound .

Scientific Research Applications

2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target pathways . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridine-Based CYP51 Inhibitors (UDO and UDD)
  • Compounds: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) .
  • Comparison: Both UDO and UDD feature trifluoromethylpyridine cores and inhibit the CYP51 enzyme, a target in Chagas disease therapy. Unlike 2-[1-(trifluoromethyl)cyclobutyl]pyridin-3-amine, these compounds incorporate piperazine/piperidine rings and additional aromatic substituents, enhancing binding affinity to CYP51.
3-Iodo-5-(trifluoromethyl)pyridin-2-amine
  • Structure : Pyridine with trifluoromethyl (5-position) and iodo (3-position) substituents .
  • Unlike the cyclobutyl group in the target compound, iodine’s electronegativity may reduce lipophilicity (predicted LogP ~2.8 vs. target compound’s estimated LogP ~3.2).
1-[1-(4-Chlorophenyl)cyclobutyl]-3-Methylbutan-1-Amine Hydrochloride
  • Structure : Cyclobutyl group substituted with 4-chlorophenyl and branched alkylamine .
  • The hydrochloride salt form improves aqueous solubility, a feature absent in the neutral target compound.
(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine
  • Structure : Pyrrolidine-linked pyridine with trifluoromethyl and amine groups .
  • Comparison: The pyrrolidine ring introduces stereochemical complexity (R-configuration) and hydrogen-bonding capacity (PSA = 42.15). 2.40 for the pyrrolidine analog).

Physicochemical and Pharmacokinetic Properties

Compound Key Substituents LogP (Predicted) PSA (Ų) Bioactivity
This compound Cyclobutyl (CF₃), pyridin-3-amine ~3.2 ~30 Unknown (structural analog of CYP51 inhibitors)
UDO Piperazine, 4-Cl-phenyl ~4.5 ~60 CYP51 inhibition (IC₅₀ = 12 nM)
UDD Piperidine, 4-CF₃-phenyl ~4.8 ~55 CYP51 inhibition (IC₅₀ = 8 nM)
3-Iodo-5-(trifluoromethyl)pyridin-2-amine Iodo, CF₃ ~2.8 ~45 Halogen-bonding applications
(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine Pyrrolidine (R) 2.40 42.15 Not reported

Key Differences and Implications

Substituent Effects :

  • Trifluoromethyl vs. Halogens : The CF₃ group in the target compound enhances lipophilicity and metabolic resistance compared to iodine or chlorine .
  • Cyclobutyl vs. Piperidine/Pyrrolidine : Cyclobutyl’s rigidity may limit conformational flexibility compared to saturated heterocycles, impacting target engagement .

The absence of a charged amine (as in hydrochloride salts) may reduce the target compound’s solubility but improve blood-brain barrier penetration .

Biological Activity

2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including its interactions with biomolecules, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a cyclobutyl ring, which is further linked to a pyridin-3-amine moiety. Its molecular formula is C10_{10}H10_{10}F3_3N, with a molecular weight of approximately 216.20 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various biological targets.

The biological activity of this compound is hypothesized to involve binding to specific receptors or enzymes. The lipophilic nature imparted by the trifluoromethyl group may facilitate interactions with lipid membranes, while the pyridin-3-amine moiety could modulate enzymatic activities or receptor functions. This mechanism suggests that the compound could play a role in various biochemical pathways, making it a candidate for drug discovery.

Biological Activity Overview

Research indicates that this compound may exhibit:

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful. Below is a table summarizing some analogs and their similarity indices:

Compound NameStructure TypeSimilarity Index
6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amineCyclopropyl analog0.94
6-[1-(Trifluoromethyl)cyclopentyl]pyridin-3-amineCyclopentyl analog0.94
6-[1-(Trifluoromethyl)cyclohexyl]pyridin-3-amineCyclohexyl analog0.94
2-Cyclopropyl-1,1,1-trifluoropropan-2-amineTrifluorinated cyclopropane0.91

These compounds share structural features that may influence their biological activities similarly. However, the unique cyclobutyl structure in this compound may confer distinct reactivity and interaction profiles.

Case Study: Inhibition of Enzymatic Activity

In a recent study focused on azaindole-based MAP4K1 inhibitors, compounds similar in structure to this compound were evaluated for their inhibitory effects on specific kinases. It was found that modifications to the cyclobutyl structure significantly impacted both potency and selectivity towards target enzymes . This highlights the importance of structural variations in determining biological outcomes.

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability compared to their non-fluorinated counterparts. This characteristic is crucial for developing effective therapeutic agents with favorable bioavailability profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine, and what challenges arise during cyclobutyl ring formation?

  • Methodology : The synthesis of trifluoromethyl-substituted pyridines often involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridines and cyclobutyl boronic acids. For example, 5-(3-(trifluoromethyl)phenyl)pyridin-3-amine (a structural analog) was synthesized via palladium-catalyzed coupling of 3-aminopyridine derivatives with aryl boronic acids . Challenges include steric hindrance from the cyclobutyl group, requiring high-temperature conditions or microwave-assisted synthesis to improve yields. Purification via silica gel chromatography with ethyl acetate/hexane gradients is recommended .

Q. How can researchers reliably characterize the physicochemical properties of this compound?

  • Methodology : Key techniques include:

  • NMR spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substitution patterns and trifluoromethyl group integration.
  • HPLC-MS : To assess purity (>95%) and molecular weight confirmation.
  • Melting point analysis : Compare with literature values (e.g., analogs like 2-(trifluoromethyl)pyridin-3-amine melt at 68–72°C; deviations may indicate impurities) .
  • LogP/PSA : Computational tools (e.g., SwissADME) can predict lipophilicity (LogP ≈ 2.26) and polar surface area (PSA ≈ 38.9 Ų) to guide solubility studies .

Q. What safety precautions are critical when handling trifluoromethyl-substituted pyridines?

  • Methodology : Although specific safety data for this compound are limited, analogs like 2-chloro-4-(trifluoromethyl)pyridin-3-amine require:

  • Use of nitrile gloves and fume hoods to avoid inhalation/contact.
  • Storage in airtight containers at −20°C to prevent hydrolysis of the cyclobutyl group.
  • Disposal via incineration to avoid environmental release of fluorinated byproducts .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved if the cyclobutyl group introduces chirality?

  • Methodology : Chiral chromatography (e.g., Chiralpak IG-3 column) with hexane/isopropanol mobile phases can separate enantiomers. For example, (R)-1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-amine was resolved using preparatory HPLC with a chiral stationary phase, achieving >99% enantiomeric excess . Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclobutyl ring formation may preemptively control stereochemistry.

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Methodology : Contradictions often arise from assay variability (e.g., cell line sensitivity). For example, 4-(trifluoromethyl)pyridin-3-amine analogs showed divergent IC50_{50} values in kinase inhibition assays due to differences in ATP concentration . To mitigate:

  • Standardize assay conditions (e.g., fixed ATP levels, consistent incubation times).
  • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics.
  • Perform meta-analyses of published data to identify trends across studies .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like kinase domains, focusing on the trifluoromethyl group’s role in hydrophobic interactions.
  • QSAR models : Train models on datasets of pyridine derivatives (e.g., pIC50_{50} values) to correlate substituent positions (e.g., cyclobutyl vs. phenyl) with activity .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, particularly the cyclobutyl group’s conformational flexibility.

Q. What are the synthetic bottlenecks in scaling up this compound for in vivo studies?

  • Methodology : Key issues include:

  • Low yields in cyclobutyl ring formation : Optimize Pd-catalyzed cross-coupling using XPhos ligands to reduce catalyst loading (<2 mol%) .
  • Purification challenges : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for gram-scale batches.
  • Byproduct formation : Monitor reaction progress via inline FTIR to detect intermediates and adjust stoichiometry dynamically .

Data Contradiction Analysis

Q. Why do reported melting points vary for trifluoromethylpyridine analogs?

  • Analysis : Discrepancies (e.g., 68–72°C vs. 123–124°C for chlorinated analogs) may stem from:

  • Purity : Impurities (e.g., residual solvents) depress melting points.
  • Polymorphism : Some analogs form multiple crystalline phases. Use differential scanning calorimetry (DSC) to identify transitions .
  • Substituent effects : Electron-withdrawing groups (e.g., Cl vs. CF3_3) alter lattice stability .

Tables

Property Value/Technique Reference
Molecular Weight247.23 g/mol (calculated)
Predicted LogP~2.3 (similar to 2-(trifluoromethyl)pyridin-3-amine)
Recommended Storage−20°C, inert atmosphere
Chiral Resolution MethodChiralpak IG-3 column, hexane/isopropanol

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